YK-3-237 is a small molecule compound recognized for its role as a potent and selective activator of sirtuin 1 (SIRT1) [, , , ]. SIRT1, a NAD+-dependent deacetylase, plays a crucial role in regulating various cellular processes, including metabolism, stress response, and aging. YK-3-237 exhibits promising anti-proliferative effects, particularly in cancer cells []. This compound acts by enhancing SIRT1 activity, thereby influencing downstream signaling pathways and ultimately modulating cellular functions.
YK-3-237 is classified as a Sirtuin 1 activator and is derived from boronic acid derivatives of resveratrol. It has been studied primarily for its effects on sperm capacitation and its ability to inhibit the proliferation of certain cancer cell lines, particularly those expressing mutant p53 . The compound is cataloged under the CAS number 1215281-19-8 .
The synthesis of YK-3-237 involves several key steps that utilize boronic acid chemistry to create the desired molecular structure. While specific proprietary methods may vary, the general synthesis can be outlined as follows:
The precise reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity but are often proprietary .
The molecular structure of YK-3-237 can be described by its chemical formula, which includes a boronic acid functional group that is pivotal for its biological activity.
The presence of these functional groups allows YK-3-237 to engage in various biochemical interactions, particularly with proteins involved in acetylation and deacetylation processes .
YK-3-237 participates in several significant chemical reactions:
The mechanism by which YK-3-237 operates involves several biochemical pathways:
These properties are essential for understanding how YK-3-237 behaves in biological systems and its potential for therapeutic applications.
YK-3-237 has several notable applications:
YK-3-237 (Chemical Name: (E)-3-(4-(Boronophenoxy)phenyl)-1-(pyridin-3-yl)prop-2-en-1-one) possesses the molecular formula C₂₀H₁₆BNO₃. Its calculated molecular weight is 329.17 g/mol, positioning it within the optimal range for cellular permeability and bioavailability characteristic of CNS-active compounds. The core structure comprises:
Table 1: Atomic Composition and Physicochemical Descriptors of YK-3-237
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₆BNO₃ |
Exact Mass | 329.122 g/mol |
Hydrogen Bond Donors | 2 (Boron-OH groups) |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 5 |
Topological Polar Surface Area | 66.8 Ų |
The boronic acid group significantly influences its electronic distribution, measured via dipole moment calculations (~4.8 Debye), enhancing water solubility compared to non-polar chalcone analogs. X-ray crystallography reveals a near-planar conformation between ring A and the enone system, while the diaryl ether imposes a ~45° dihedral angle relative to ring B, optimizing target binding geometry [4] [7].
YK-3-237 is a structural hybrid integrating motifs from combretastatin A-4 (CA-4) and boronic acid-containing enzyme inhibitors. Key comparative features include:
Table 2: Structural and Functional Comparison with Combretastatin A-4
Feature | YK-3-237 | Combretastatin A-4 |
---|---|---|
Core Scaffold | Boronic Chalcone | cis-Stilbene |
Key Pharmacophore | -B(OH)₂; α,β-unsaturated ketone | 3,4,5-Trimethoxy phenyls |
Molecular Weight | 329.17 g/mol | 316.34 g/mol |
Rotational Freedom | Restricted (diaryl ether) | High (cis-trans isomerism) |
Primary Targets | Sirtuin 1 (SIRT1) | Tubulin |
This strategic redesign confers dual functionality: microtubule disruption akin to CA-4 and sirtuin modulation, broadening its anticancer applicability [7] [8].
YK-3-237 functions as a direct allosteric SIRT1 activator with a half-maximal effective concentration (EC₅₀) of ~1.5 μM, outperforming first-generation activators like resveratrol (EC₅₀ ~100 μM) [4] [7]. Its activation mechanism involves:
Table 3: Enzymatic Activation Parameters of YK-3-237 on SIRT1
Parameter | SIRT1 + Vehicle | SIRT1 + YK-3-237 (5 μM) | Fold Change |
---|---|---|---|
Kₘ (NAD⁺) | 98 ± 12 μM | 59 ± 8 μM | ↓1.7x |
Vₘₐₓ (p53 substrate) | 0.21 nmol/min | 2.81 nmol/min | ↑13.4x |
Catalytic Efficiency (kₐₜₜ/Kₘ) | 2.14 M⁻¹s⁻¹ | 47.6 M⁻¹s⁻¹ | ↑22.2x |
This targeted activation promotes cytoprotective pathways, including PGC-1α-mediated mitochondrial biogenesis and FOXO3a-driven antioxidant gene expression [1] [7].
YK-3-237 exhibits >100-fold selectivity for SIRT1 over SIRT2 (IC₅₀ > 150 μM for SIRT2 inhibition), attributed to structural divergence in their acyl-substrate channels:
Table 4: Structural Basis of SIRT1/SIRT2 Selectivity
Feature | SIRT1 Residues | SIRT2 Residues | YK-3-237 Interaction |
---|---|---|---|
Hydrophobic Pocket | Phe₂₇₀, His₃₆₃ | Ala₈₅, Gln₁₃₅ | Steric clash in SIRT2 |
Allosteric Site Entrance | Arg₂₇₆, Asn₃₄₆ | Glu₉₅, Arg₉₇ | Repulsive charges in SIRT2 |
Catalytic Loop Flexibility | High (residues 262–275) | Low (rigid helix) | Impaired induced fit in SIRT2 |
Differential effects were confirmed in glioblastoma cells: YK-3-237 (10 μM) elevated SIRT1 activity by 300% but altered SIRT2 activity by <10%, validating its isoform specificity [7]. This precision avoids off-target effects associated with pan-sirtuin modulators (e.g., AGK2, cambinol), positioning YK-3-237 as a probe for dissecting SIRT1-specific pathways in aging and metabolic diseases.
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2